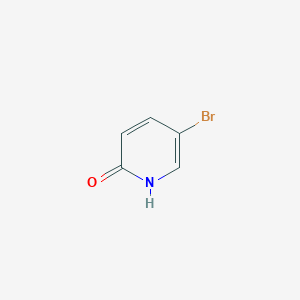
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione, also known as juglone, is a natural organic compound found in the leaves, roots, and bark of the black walnut tree. Juglone has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
作用機序
Juglone exerts its antitumor effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and inhibition of angiogenesis. Juglone has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial effects by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis.
生化学的および生理学的効果
Juglone has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways. Juglone has been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative damage. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to activate the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses.
実験室実験の利点と制限
One advantage of using 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in lab experiments is its relatively low cost and easy availability. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one limitation of using 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in lab experiments is its potential toxicity, as it can induce oxidative stress and damage DNA at high concentrations.
将来の方向性
There are several potential future directions for research involving 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione. One area of interest is the development of 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms underlying 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione's antitumor and antimicrobial effects. Finally, there is potential for the use of 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
Juglone can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone or the reduction of 5,8-dihydroxy-1,4-naphthoquinone. The most common method for synthesizing 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione involves the oxidation of 5-hydroxy-1,4-naphthoquinone using potassium permanganate.
科学的研究の応用
Juglone has been studied for its potential use in various scientific research applications, including its role as an antitumor agent, antimicrobial agent, and antioxidant. Juglone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections. Finally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antioxidant properties, which may make it useful in preventing oxidative damage in cells.
特性
CAS番号 |
14090-53-0 |
|---|---|
製品名 |
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione |
分子式 |
C14H12O7 |
分子量 |
292.24 g/mol |
IUPAC名 |
3-acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O7/c1-5(15)8-11(17)9-6(16)4-7(20-2)14(21-3)10(9)13(19)12(8)18/h4,16-17H,1-3H3 |
InChIキー |
NOMNFRNVUGOWAK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2O)OC)OC)C(=O)C1=O)O |
正規SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2O)OC)OC)C(=O)C1=O)O |
同義語 |
2-Acetyl-3,8-dihydroxy-5,6-dimethoxy-1,4-naphthoquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



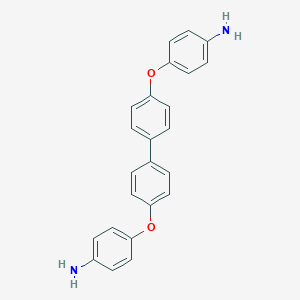
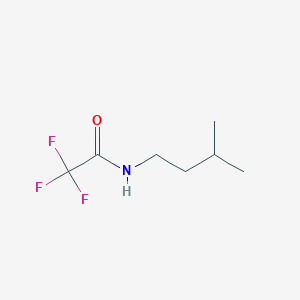
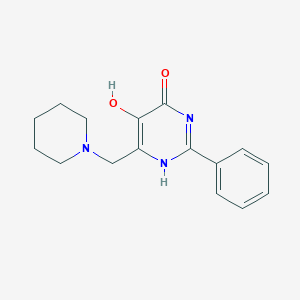
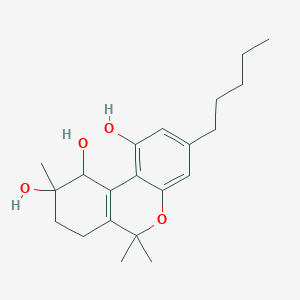
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
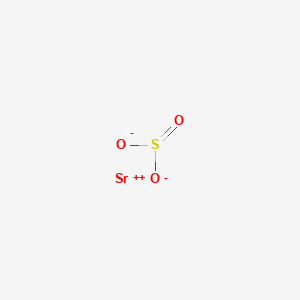
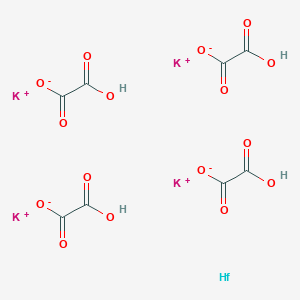
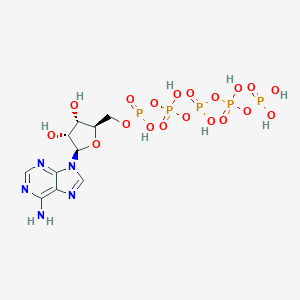
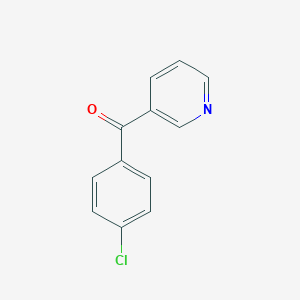
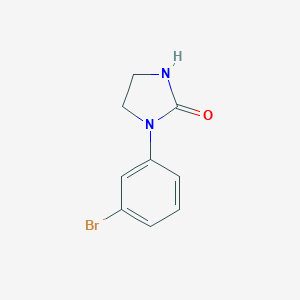
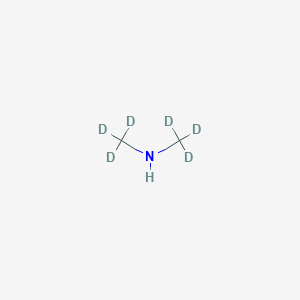
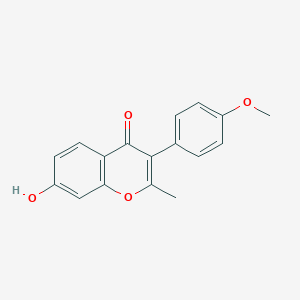
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
